molecular formula C7H6BF2NO3 B1528981 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid CAS No. 924279-82-3

4-(Aminocarbonyl)-3,5-difluorophenylboronic acid

Cat. No. B1528981
CAS RN: 924279-82-3
M. Wt: 200.94 g/mol
InChI Key: UICFTLBHIJDLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied area in organic chemistry. Protocols such as the catalytic protodeboronation of pinacol boronic esters have been reported . Additionally, the Suzuki–Miyaura cross-coupling reaction, which involves the use of organoboron reagents, is a widely applied method for carbon–carbon bond formation .


Chemical Reactions Analysis

The chemical reactions involving boronic acids are diverse. One of the most common reactions is the Suzuki–Miyaura cross-coupling, which is a transition metal-catalyzed carbon–carbon bond-forming reaction . Amino acids, which are structurally similar to 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid, undergo reactions characteristic of carboxylic acids and amines .

Scientific Research Applications

Antibacterial Properties

Boronic acids have been studied for their antibacterial properties. They can be advantageous for uses in flavors, fragrances, food additives, and medicine due to their antibacterial, antioxidant, and anticancer properties .

Sensing Applications

Boronic acids interact with cis-diols and have been used in sensing applications. They can be part of sensor molecules that improve selectivity towards specific analytes .

Medicine

While not specific to 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid, boronic acids have been explored for various medical applications due to their biological activity.

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of a chemical compound and advice on safety precautions. For example, an SDS for a similar compound, 4-(N-BOC-amino)phenylboronic acid hydrochloride, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4-carbamoyl-3,5-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF2NO3/c9-4-1-3(8(13)14)2-5(10)6(4)7(11)12/h1-2,13-14H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICFTLBHIJDLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)C(=O)N)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminocarbonyl)-3,5-difluorophenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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